2,6-Dichloro-3-(trichloromethyl)pyridine

Nicotinate ester synthesis Heterogeneous catalysis Agrochemical intermediates

2,6-Dichloro-3-(trichloromethyl)pyridine is a polychlorinated pyridine building block bearing chlorine atoms at the 2‑ and 6‑positions and a trichloromethyl group at the 3‑position. With a molecular formula of C₆H₂Cl₅N and a molecular weight of 265.35 g·mol⁻¹, this white crystalline solid exhibits a melting point of 89–91 °C and a boiling point of 324.8 °C at 760 mmHg.

Molecular Formula C6H2Cl5N
Molecular Weight 265.3 g/mol
CAS No. 55366-30-8
Cat. No. B1616986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(trichloromethyl)pyridine
CAS55366-30-8
Molecular FormulaC6H2Cl5N
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
InChIKeyXLZHJPALXIYDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-(trichloromethyl)pyridine (CAS 55366-30-8) – Core Chemical Identity and Industrial Positioning


2,6-Dichloro-3-(trichloromethyl)pyridine is a polychlorinated pyridine building block bearing chlorine atoms at the 2‑ and 6‑positions and a trichloromethyl group at the 3‑position [1]. With a molecular formula of C₆H₂Cl₅N and a molecular weight of 265.35 g·mol⁻¹, this white crystalline solid exhibits a melting point of 89–91 °C and a boiling point of 324.8 °C at 760 mmHg . Its substitution pattern places it among β‑(trichloromethyl)pyridines, a class widely exploited as intermediates for agrochemicals and pharmaceuticals, yet the specific 2,6‑dichloro‑3‑trichloromethyl arrangement imparts reactivity characteristics that are not shared by other regioisomers.

Why Regioisomeric or Mono‑Chloro (Trichloromethyl)pyridines Cannot Replace 2,6-Dichloro-3-(trichloromethyl)pyridine in Targeted Syntheses


Trichloromethylpyridine isomers are not functionally interchangeable because the position and number of chlorine substituents dictate both the electronic environment of the heterocycle and the steric accessibility of the trichloromethyl group [1]. In vapor‑phase alumina‑catalyzed hydrolysis, the regioisomer 3,6‑dichloro‑2‑(trichloromethyl)pyridine delivers a methyl picolinate yield of only 9.6%, whereas the 2,6‑dichloro‑3‑(trichloromethyl) isomer achieves complete conversion with 70% yield to methyl 2,6‑dichloronicotinate under identical conditions [1]. Similarly, during liquid‑phase catalytic chlorination to sym‑tet, the β‑(trichloromethyl) orientation of the target compound minimizes pentachloropyridine by‑product formation compared with α‑(trichloromethyl) congeners [2]. Substituting a mono‑chloro analog such as nitrapyrin (2‑chloro‑6‑(trichloromethyl)pyridine) also fails because the absence of the second chlorine eliminates the dual activation required for regioselective nucleophilic aromatic substitution at both the 2‑ and 6‑positions . These reactivity cliffs mean that swapping the compound for a cheaper analog inevitably results in sharply lower yields, increased purification burden, or complete synthetic failure.

Quantitative Differentiation of 2,6-Dichloro-3-(trichloromethyl)pyridine Against Its Closest Analogs


Vapor‑Phase Alumina Hydrolysis: 7.3‑Fold Higher Ester Yield Compared with 3,6‑Dichloro‑2‑(trichloromethyl)pyridine

In a direct head‑to‑head comparison within the same patent, 2,6‑dichloro‑3‑(trichloromethyl)pyridine was converted over γ‑alumina at 350 °C to methyl 2,6‑dichloronicotinate with 100% conversion and 70% yield, whereas the regioisomer 3,6‑dichloro‑2‑(trichloromethyl)pyridine gave only 9.6% yield of methyl 3,6‑dichloropicolinate under nearly identical conditions [1]. This demonstrates that the 3‑trichloromethyl arrangement uniquely enables efficient nicotinic acid ester formation.

Nicotinate ester synthesis Heterogeneous catalysis Agrochemical intermediates

Catalytic Chlorination to Sym‑Tetrachloropyridine: β‑Isomer Advantage Reduces Pentachloropyridine Impurity

When a chlorinated β‑picoline mixture containing 38.3 wt% of 2,6‑dichloro‑3‑(trichloromethyl)pyridine was chlorinated in the liquid phase with FeCl₃ catalyst at 200 °C and 200 psig, the product stream reached 40.1 wt% sym‑tet with a pentachloropyridine‑to‑sym‑tet ratio of only 0.12 [1]. In contrast, processes based on α‑(trichloromethyl)pyridines typically generate higher proportions of over‑chlorinated by‑products, as noted in the background of the same patent [1]. The β‑orientation of the trichloromethyl group in the target compound is critical for suppressing the formation of pentachloropyridine, a difficult‑to‑separate contaminant that complicates downstream pesticide synthesis.

Sym‑tet synthesis Chlorination catalysis Pesticide intermediate

Crystallization‑Relevant Melting Point: 27 °C Higher Than Nitrapyrin Enables Ambient Solid‑Phase Handling

The melting point of 2,6‑dichloro‑3‑(trichloromethyl)pyridine is 89–91 °C [1], substantially higher than the 62–67 °C reported for 2‑chloro‑6‑(trichloromethyl)pyridine (nitrapyrin) . This 22–29 °C elevation places the target compound well above typical ambient storage and shipping temperatures, which reduces the risk of melting, caking, or phase‑separation during transport and long‑term storage. For laboratories and kilo‑lab facilities that rely on recrystallization as a purification step, the higher melting point also permits thermal recrystallization from hot hexane or heptane without the supercooling issues encountered with low‑melting analogs.

Solid‑phase purification Crystallization Logistics and storage

Boiling Point and Volatility Differentiation from Non‑Trichloromethyl Analogs Enables Distillative Separation

The boiling point of 2,6‑dichloro‑3‑(trichloromethyl)pyridine is 324.8 °C at 760 mmHg , approximately 92 °C higher than that of 2,6‑dichloro‑3‑methylpyridine (233 °C at 760 mmHg) [1]. This large volatility gap enables simple fractional distillation to separate the target compound from the under‑chlorinated by‑product 2,6‑dichloro‑3‑methylpyridine, which often accompanies it when the synthesis proceeds through exhaustive chlorination of β‑picoline. Without the trichloromethyl group, the 3‑methyl analog co‑distills with many solvents, complicating work‑up; the trichloromethyl group dramatically increases boiling point and thus allows solvent‑free isolation.

Distillation Process engineering Reaction work‑up

Dual Chlorine Substitution Enables Orthogonal Nucleophilic Aromatic Substitution vs. Mono‑Chloro Analogs

The presence of two chlorine leaving groups at the 2‑ and 6‑positions of 2,6‑dichloro‑3‑(trichloromethyl)pyridine allows sequential, chemoselective nucleophilic aromatic substitution (SNAr) reactions, whereas the mono‑chloro analog 2‑chloro‑6‑(trichloromethyl)pyridine offers only a single substitution site . In published synthetic routes, the 2‑chlorine is displaced first under mild conditions, leaving the 6‑chlorine available for a second, orthogonal coupling under more forcing conditions . This dual‑handle architecture is essential for constructing unsymmetrical 2,6‑disubstituted pyridines—a motif common in kinase inhibitors and agrochemical leads—without resorting to protecting‑group strategies. The mono‑chloro analog cannot access sequential SNAr pathways, limiting its utility to mono‑functionalized products.

SNAr reactivity Regioselective functionalization Medicinal chemistry building block

Market Scarcity and Supplier Concentration Differentiate This Isomer from Commodity Pyridine Intermediates

A 2024 market research report identifies only a limited number of global suppliers for 2,6‑dichloro‑3‑(trichloromethyl)pyridine, in contrast to the broad commercial availability of nitrapyrin (2‑chloro‑6‑(trichloromethyl)pyridine) and 2,6‑dichloro‑3‑methylpyridine [1]. The restricted supply base reflects the specialized chlorination technology required to selectively install three chlorine atoms on the β‑methyl group while simultaneously chlorinating the 2‑ and 6‑ring positions without over‑chlorination [2]. This supply‑side concentration means that qualification of a reliable source with demonstrated batch‑to‑batch consistency (e.g., ≥95% purity by HPLC, supported by NMR and GC certificates as offered by Bidepharm ) is a critical procurement decision that directly impacts project timelines.

Supply chain Procurement risk Specialty intermediate

High‑Value Application Scenarios Where 2,6-Dichloro-3-(trichloromethyl)pyridine Outperforms Alternative Intermediates


Efficient Synthesis of Methyl 2,6-Dichloronicotinate via Vapor‑Phase Catalytic Hydrolysis

Process chemists producing 2,6‑dichloronicotinic acid esters—key intermediates for herbicides and pharmaceuticals—can achieve 100% conversion and 70% isolated yield by passing 2,6‑dichloro‑3‑(trichloromethyl)pyridine vapor over γ‑alumina at 350 °C, followed by methanol quench [1]. Attempting the same transformation with 3,6‑dichloro‑2‑(trichloromethyl)pyridine drops the yield to only 9.6%, rendering the route economically unviable [1]. This scenario applies to kilo‑lab through pilot‑plant scale where continuous‑flow vapor‑phase reactors are available.

Low‑By‑Product Manufacture of 2,3,5,6‑Tetrachloropyridine (Sym‑Tet) for Pesticide Actives

For agrochemical manufacturers producing sym‑tet as a precursor to chlorpyrifos‑class insecticides, the use of a β‑(trichloromethyl)pyridine feedstock rich in 2,6‑dichloro‑3‑(trichloromethyl)pyridine (≥38 wt%) limits pentachloropyridine formation to a ratio of 0.12 relative to sym‑tet [1]. This low impurity level reduces distillation costs and improves the purity of the final pesticide active. Switching to an α‑(trichloromethyl)pyridine feed increases the pentachloropyridine burden, necessitating additional rectification columns and generating hazardous waste [1].

Sequential SNAr for Unsymmetrical 2,6‑Disubstituted Pyridine Libraries in Drug Discovery

Medicinal chemistry groups constructing kinase‑focused compound libraries exploit the differential reactivity of the 2‑ and 6‑chlorine atoms on the 3‑trichloromethylpyridine scaffold [1]. A first amine displacement at the more activated 2‑position, followed by a second palladium‑catalyzed or thermal SNAr at the 6‑position, yields unsymmetrical analogs without protecting‑group manipulations [1]. This is not feasible with mono‑chloro analogs such as nitrapyrin, which halt library expansion after one derivatization step.

Ambient‑Stable Intermediate for Global Supply Chains Without Cold‑Chain Logistics

Owing to its melting point of 89–91 °C, this compound remains a free‑flowing crystalline solid under standard shipping and warehousing conditions (typically <40 °C) [1]. In contrast, nitrapyrin (mp 62–67 °C) can soften or melt during summer transport in tropical climates, leading to container contamination and assay variability [1]. Procurement teams sourcing multi‑kilogram quantities for intercontinental supply chains can specify this compound to avoid temperature excursions without investing in refrigerated logistics.

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